![molecular formula C17H14O3 B279003 2-Hydroxy-3-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B279003.png)
2-Hydroxy-3-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one, commonly known as HCA, is a natural compound found in Garcinia cambogia, a tropical fruit. HCA has gained significant attention in the scientific community due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of HCA is complex and not fully understood. It is believed that HCA inhibits the enzyme ATP citrate lyase, which is involved in the synthesis of fatty acids. This leads to a decrease in the production of fatty acids and an increase in the oxidation of fatty acids. HCA also has been shown to increase the levels of serotonin, a neurotransmitter that regulates mood, appetite, and sleep.
Biochemical and Physiological Effects:
HCA has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of triglycerides, LDL cholesterol, and total cholesterol. HCA has also been found to increase the levels of HDL cholesterol. In addition, HCA has been found to decrease the levels of glucose and insulin in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using HCA in lab experiments include its availability, low cost, and ease of synthesis. However, the limitations of using HCA in lab experiments include its low solubility in water and its instability at high temperatures.
Direcciones Futuras
There are several future directions for the study of HCA. One area of research is to investigate the potential of HCA as a therapeutic agent for the treatment of obesity and diabetes. Another area of research is to investigate the potential of HCA as a chemopreventive agent for the treatment of cancer. In addition, further research is needed to elucidate the mechanism of action of HCA and to optimize its synthesis and formulation.
Métodos De Síntesis
HCA can be synthesized from the rind of Garcinia cambogia fruit. The extraction process involves grinding the rind and then subjecting it to a solvent extraction. The extract is then purified and concentrated to obtain HCA. The purity of HCA can be further improved by recrystallization.
Aplicaciones Científicas De Investigación
HCA has been extensively studied for its potential therapeutic properties. It has been shown to have anti-obesity, anti-diabetic, anti-inflammatory, and anti-cancer properties. HCA has also been found to have a positive effect on lipid metabolism, glucose metabolism, and insulin sensitivity.
Propiedades
Nombre del producto |
2-Hydroxy-3-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one |
|---|---|
Fórmula molecular |
C17H14O3 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
2-hydroxy-3-[(E)-3-(4-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C17H14O3/c1-12-6-8-13(9-7-12)10-11-15(18)14-4-2-3-5-16(19)17(14)20/h2-11H,1H3,(H,19,20)/b11-10+ |
Clave InChI |
XZMTZKGSYDQVET-ZHACJKMWSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=O)C=CC=C2)O |
SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O |
SMILES canónico |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



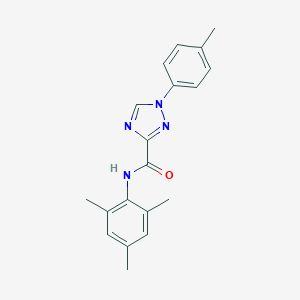
![N-[4-(4-bromobenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278925.png)



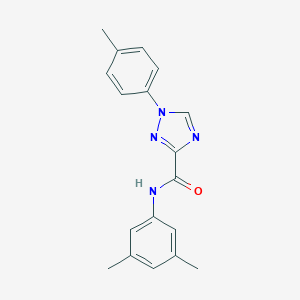
![N-[4-(4-methylbenzoyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278934.png)

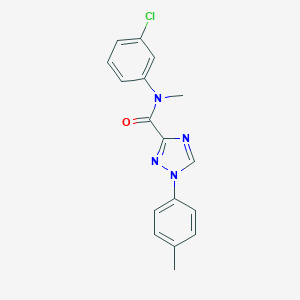
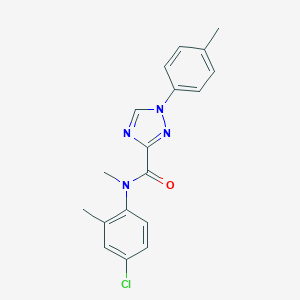
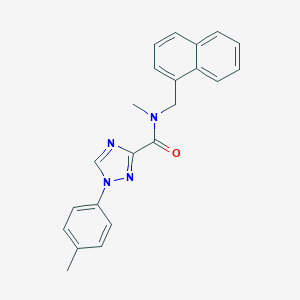
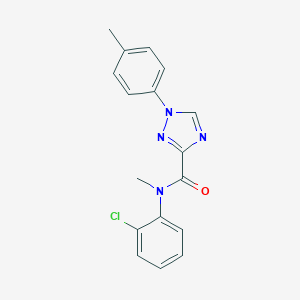
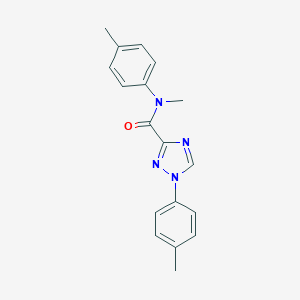
![N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278943.png)